1-Methyl-1,8-diazaspiro[5.5]undecane is a member of the spirocyclic compound family, characterized by its unique structural framework that includes a spiro junction involving two nitrogen atoms. This compound is notable for its potential biological activity and applications in medicinal chemistry. The compound's systematic IUPAC name is 1-Methyl-1,8-diazaspiro[5.5]undecane, and it is identified by the CAS number 1086395-02-9. It has a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol.
1-Methyl-1,8-diazaspiro[5.5]undecane falls under the classification of diazaspiro compounds, which are known for their spirocyclic structures containing nitrogen atoms. These compounds are of significant interest in the fields of organic chemistry and drug development due to their unique conformational properties and potential biological activities.
The synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane typically involves several synthetic routes, including:
The synthesis process generally requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. For example, reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-Methyl-1,8-diazaspiro[5.5]undecane features a spiro junction between two nitrogen atoms within a carbon framework. The compound can be represented with the following structural data:
The structural representation indicates that the compound possesses two nitrogen atoms integrated into a spirocyclic arrangement, contributing to its unique chemical properties.
1-Methyl-1,8-diazaspiro[5.5]undecane can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of derivatives with varied functional groups.
The mechanism of action for 1-Methyl-1,8-diazaspiro[5.5]undecane is primarily linked to its interactions with specific biological targets. Research indicates that it may act as an inhibitor for certain proteins, making it a candidate for drug development against diseases such as tuberculosis by targeting proteins like MmpL3.
1-Methyl-1,8-diazaspiro[5.5]undecane exhibits several notable physical properties:
The compound's chemical properties include:
1-Methyl-1,8-diazaspiro[5.5]undecane has diverse applications in scientific research:
1-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1158750-52-7) is a structurally distinctive spirocyclic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. Its core architecture consists of two piperidine rings connected through a central spiro carbon atom (position 2 of one ring and position 8 of the other), creating a perpendicular three-dimensional topology. The systematic IUPAC name for this compound is 1-methyl-1,8-diazaspiro[5.5]undecane, and it is represented by the Canonical SMILES notation CN1CCCC2(C1)CCCCN2 [1]. The "1-methyl" designation refers to the methyl group attached to one of the nitrogen atoms (N-1), which significantly influences the compound's electronic properties and steric profile. This specific structural arrangement positions it within the broader class of diazaspiro[5.5]undecanes, which are recognized for their complex bridged bicyclic systems containing two nitrogen heteroatoms at distinct ring positions [1] [6].
The 1,8-diazaspiro[5.5]undecane framework, particularly the 1-methyl derivative, exemplifies a "privileged scaffold" in medicinal chemistry due to its demonstrated versatility in interacting with diverse biological targets and its favorable physicochemical properties. Privileged scaffolds are molecular substructures capable of providing high-affinity ligands for multiple receptor types, making them invaluable starting points for drug discovery [5].
The three-dimensional rigidity imparted by the spirocyclic core reduces conformational flexibility compared to linear or monocyclic analogs. This constrained geometry enhances target selectivity by pre-organizing the molecule into bioactive conformations and minimizing entropy loss upon binding to biological targets. For example, diazaspiro[5.5]undecane derivatives exhibit potent activity against central nervous system targets, including dopamine and serotonin receptors, attributed partly to their ability to mimic bioactive conformations of endogenous neurotransmitters while resisting metabolic degradation [5] [9].
Table 1: Representative Bioactive Derivatives Based on 1,8-Diazaspiro[5.5]undecane Scaffold
Biological Target | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
Acetyl-CoA Carboxylase (ACC) | Pyrazole-fused derivatives | 3.4 nM (ACC1), 1.0 nM (ACC2) | Obesity, Type 2 Diabetes |
σ1 Receptor / μ-Opioid Receptor | 1-Oxa-4,9-diazaspiro[5.5]undecane analogs | Balanced dual affinity [9] | Pain Management |
CCR5 Receptor | 2,8-Diazaspiro[5.5]undecane derivatives | Potent antagonism [6] | HIV Infection |
Synthetic tractability further solidifies the privileged status of this scaffold. Efficient routes such as Prins cyclization and Strecker reactions enable the construction of the complex spirocyclic core with high atom economy and stereocontrol [1]. Subsequent diversification is readily achieved through functionalization of the secondary nitrogen (N-8) or the spiro carbon-adjacent positions. For instance, N-arylation or N-acylation at N-8 generates extensive compound libraries for structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic parameters like lipophilic efficiency (LipE) and passive permeability (Papp) [6]. The scaffold’s balanced lipophilicity (reflected in calculated logP values) contributes to favorable membrane permeability and oral bioavailability, as evidenced by rat pharmacokinetic studies showing 71% oral bioavailability for optimized ACC inhibitors derived from this chemotype .
The biological and physicochemical profile of 1-methyl-1,8-diazaspiro[5.5]undecane is profoundly influenced by its specific nitrogen atom placement, highlighting the critical importance of positional isomerism within the diazaspiro[5.5]undecane system. Alternative isomers include 1,9-diazaspiro[5.5]undecane (nitrogens at positions 1 and 9) and 2,8-diazaspiro[5.5]undecane (nitrogens at positions 2 and 8) [6] [7].
The 1,8-isomer (1-methyl-1,8-diazaspiro[5.5]undecane) features one tertiary (methylated) nitrogen (N-1) and one secondary nitrogen (N-8). This asymmetry creates a distinct dipole moment and electronic surface compared to symmetrical isomers. The secondary nitrogen (N-8) serves as a primary hydrogen bond donor, crucial for forming specific interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites or receptor binding pockets. In contrast, the 1,9-diazaspiro[5.5]undecane isomer typically positions substituents almost exclusively at N-9 when used in bioactive molecules, reflecting differing vectorial orientations of its pharmacophoric elements [7].
Table 2: Impact of Nitrogen Position on Molecular Properties in Diazaspiro[5.5]undecane Isomers
Isomer Type | Nitrogen Positions | Key Features | Common Functionalization Sites | Conformational Preference |
---|---|---|---|---|
1,8-Diazaspiro[5.5]undecane | N1 (Tertiary), N8 (Secondary) | Asymmetric dipole; Strong H-bond donor at N8 | N8-Acylation/Arylation; Spiro-C adjacencies | Chair conformation (per X-ray) [4] |
1,9-Diazaspiro[5.5]undecane | N1 (Often Tertiary), N9 (Secondary) | Common 2-carbonyl/arene fusion; N9-substitution | N9; C2; Arene-fused positions | Chair/twist-boat variability |
2,8-Diazaspiro[5.5]undecane | N2 (Secondary), N8 (Secondary) | Two H-bond donors; Symmetric potential | N2, N8; Spiro-C adjacencies | Chair conformation [6] |
Crystallographic studies confirm that the cyclohexanone ring within these spiro systems predominantly adopts a chair conformation, irrespective of the nitrogen positions. However, the spatial orientation of the nitrogen lone pairs and substituents varies significantly between isomers. For instance, the distance between N1 and N8 in 1-methyl-1,8-diazaspiro[5.5]undecane differs from the N1-N9 distance in its isomer, altering the scaffold’s ability to bridge specific binding motifs within protein targets. This geometric difference underpins observed variations in bioactivity; for example, 1,9-diazaspiro[5.5]undecan-2-ones demonstrate potent acetyl-CoA carboxylase inhibition, whereas 1,8-isomers may offer advantages for targeting central nervous system receptors due to enhanced blood-brain barrier penetration [4] [6] [7].
The spirocyclic architecture of 1-methyl-1,8-diazaspiro[5.5]undecane is fundamental to its biological utility, conferring advantages inaccessible to planar or less constrained bicyclic systems. The orthogonal ring fusion at the spiro carbon creates a pronounced three-dimensional shape, effectively projecting substituents into distinct spatial quadrants. This reduces conformational flexibility and entropy, facilitating high-affinity binding to protein targets with complex binding site topographies [4] [9].
This topology enhances metabolic stability by shielding labile bonds and reducing accessible conformations susceptible to enzymatic degradation. For instance, the steric protection around the C(spiro)-N bonds impedes oxidative N-dealkylation, a common metabolic pathway for simpler tertiary amines. Comparative studies often show superior pharmacokinetic profiles for spirocyclic compounds versus their non-spirocyclic counterparts, including extended half-lives and higher oral bioavailability [1] [6]. The scaffold’s stability is evidenced by its successful incorporation into compounds undergoing preclinical development, such as TDN-345 (a related diazaspiro derivative), which demonstrated protective effects against brain edema and memory deficits [6].
Furthermore, the spiro structure enables unique modes of molecular recognition. The defined three-dimensional presentation of pharmacophores allows simultaneous engagement with disparate binding regions in a target protein ("pseudoreceptor effect"). For example, in dual σ1R/MOR ligands developed for pain management, the spiro core spatially links the phenethyl fragment (critical for MOR agonism) and substituted pyridyl moieties (for σ1R antagonism) in an optimal spatial arrangement unattainable with flexible linkers. This precise vectorial alignment is credited with achieving balanced dual activity, translating into potent analgesic effects with reduced side effects like constipation compared to classical opioids [9].
Table 3: Advantages Conferred by Spirocyclic Topology in Drug Design
Property | Spirocyclic Effect | Impact on Bioactivity/ADME |
---|---|---|
Three-Dimensionality | Orthogonal ring fusion creates pronounced 3D shape | Enhanced target selectivity; Reduced off-target effects |
Conformational Restriction | Reduced rotational freedom around spiro center | Lower entropy penalty upon binding; Higher ligand efficiency |
Metabolic Stability | Shielding of bonds (e.g., C-N) from oxidative enzymes | Extended half-life; Improved bioavailability |
Synthetic Versatility | Compatibility with diverse ring-forming reactions (e.g., [5+1] cyclizations) [4] | Efficient access to complex, decorated analogs for SAR |
Synthetic methodologies underscore the scaffold’s practicality. Modern approaches like the base-promoted [5+1] double Michael addition enable efficient, high-yielding (up to 98%) assembly of complex diazaspiro[5.5]undecane derivatives from accessible precursors like N,N-dimethylbarbituric acid and diaryldivinylketones. This efficient synthesis facilitates rapid exploration of structure-activity relationships around the spiro core, accelerating drug discovery efforts focused on this pharmacophoric template [4].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2